molecular formula C14H9ClF2O2 B1598042 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate CAS No. 219500-09-1

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Cat. No. B1598042
M. Wt: 282.67 g/mol
InChI Key: LEXMKVWCXKHIBU-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, also known as 2,4-DFCMB, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial processes. It is a versatile reagent, and can be used in a variety of different reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Diels-Alder reactions.

Scientific Research Applications

Application 1: Photoactive Materials

Scientific Field

Material Science

Summary of the Application

The compound “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” is a photoactive material that has potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .

Methods of Application

The synthesis of this compound involves the creation of a novel ortho-fluoroazobenzene. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Results or Outcomes

The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Application 2: Redox and Magnetic Properties

Scientific Field

Chemistry

Summary of the Application

Difluorophenyl substituents have been studied for their effects on the structural, redox, and magnetic properties of Blatter radicals .

Methods of Application

The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones .

Results or Outcomes

Both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

Application 3: Antibacterial Agents

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Results or Outcomes

Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3 H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were the most active against Bacillus subtilis (MICs: 31.25 μg/mL), which was comparable to cefuroxime, and 2-fold more potent than ampicillin .

properties

IUPAC Name

(2,4-difluorophenyl) 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMKVWCXKHIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381471
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

CAS RN

219500-09-1
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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